N-[3-(furan-3-yl)-3-hydroxypropyl]adamantane-1-carboxamide
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Overview
Description
N-[3-(furan-3-yl)-3-hydroxypropyl]adamantane-1-carboxamide is a compound that combines the structural features of adamantane and furan Adamantane is a polycyclic hydrocarbon known for its stability and unique three-dimensional structure, while furan is a heterocyclic aromatic compound with a five-membered ring containing one oxygen atom
Preparation Methods
The synthesis of N-[3-(furan-3-yl)-3-hydroxypropyl]adamantane-1-carboxamide typically involves the functionalization of adamantane derivatives. . The reaction conditions often involve the use of radical initiators and specific solvents to achieve the desired product. Industrial production methods may involve scaling up these reactions and optimizing the conditions for higher yields and purity.
Chemical Reactions Analysis
N-[3-(furan-3-yl)-3-hydroxypropyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to modify the furan ring or the adamantane moiety.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-(furan-3-yl)-3-hydroxypropyl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of biological systems and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[3-(furan-3-yl)-3-hydroxypropyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring can participate in various chemical interactions, while the adamantane moiety provides stability and rigidity to the molecule. These interactions can affect biological processes, such as enzyme activity and receptor binding, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-[3-(furan-3-yl)-3-hydroxypropyl]adamantane-1-carboxamide can be compared with other similar compounds, such as:
Adamantane derivatives: These compounds share the adamantane core structure but differ in the functional groups attached to it.
Furan derivatives: These compounds contain the furan ring but may have different substituents and structural features
Properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c20-16(15-2-4-22-11-15)1-3-19-17(21)18-8-12-5-13(9-18)7-14(6-12)10-18/h2,4,11-14,16,20H,1,3,5-10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIKWRCLCJVQDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC(C4=COC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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